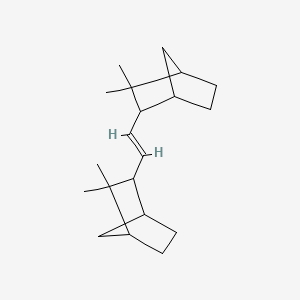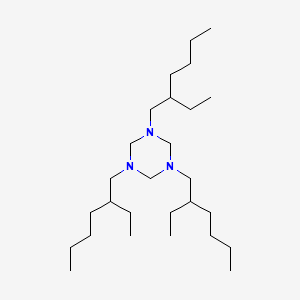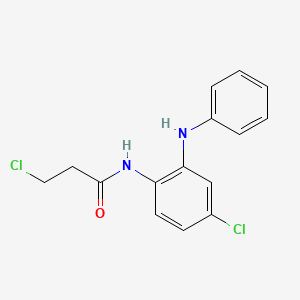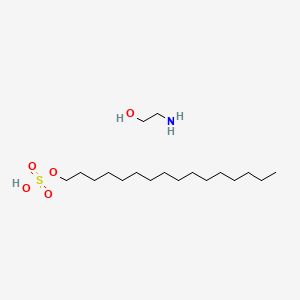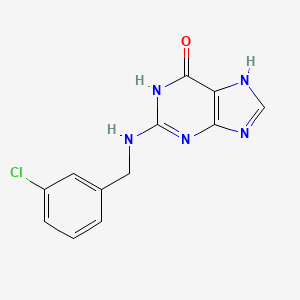
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- is a compound that belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields .
Preparation Methods
The synthesis of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- typically involves the reaction of 6-chloropurine with 3-chlorobenzylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted purines and their derivatives.
Scientific Research Applications
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer, which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- can be compared with other similar compounds, such as:
6-Amino-9H-purin-2-ol: This compound has a similar purine structure but with an amino group at position 6 and a hydroxyl group at position 2.
2-Amino-6-chloropurine: This compound features an amino group at position 2 and a chlorine atom at position 6, making it structurally similar but with different functional groups.
The uniqueness of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
123994-84-3 |
|---|---|
Molecular Formula |
C12H10ClN5O |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylamino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-3-1-2-7(4-8)5-14-12-17-10-9(11(19)18-12)15-6-16-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
InChI Key |
USSCTAIMYJJKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


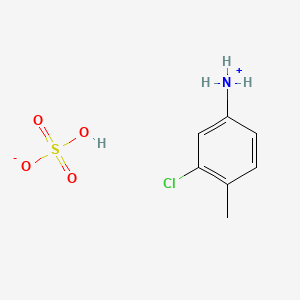
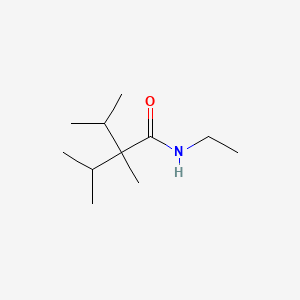
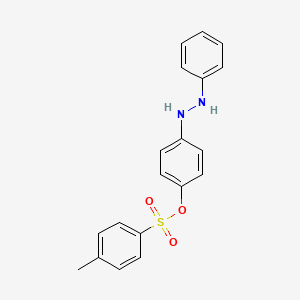

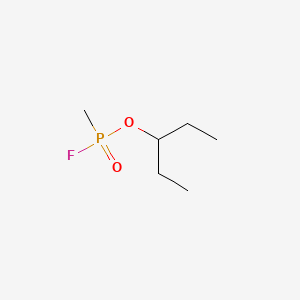

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
